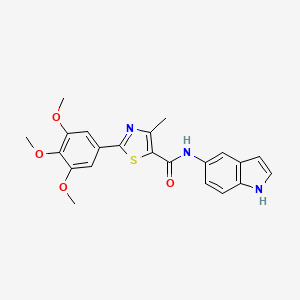

N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C22H21N3O4S |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C22H21N3O4S/c1-12-20(21(26)25-15-5-6-16-13(9-15)7-8-23-16)30-22(24-12)14-10-17(27-2)19(29-4)18(11-14)28-3/h5-11,23H,1-4H3,(H,25,26) |

InChI Key |

ZYZSMOVNNTYNNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Catalytic Additives

-

Hydroxybenzotriazole (HOBt) is occasionally added to suppress racemization and improve yields in challenging couplings.

Characterization and Analytical Data

The final product is characterized using:

-

1H NMR (DMSO-d6): δ 10.16 (s, 1H, CONH), 8.22 (s, 1H, indole-H), 7.55–6.98 (m, Ar-H), 3.86 (s, 3H, OCH3), 3.77 (s, 6H, OCH3), 2.66 (s, 3H, CH3).

-

HRMS: m/z [M + H]+ calculated for C24H24N3O4S: 450.1485; found: 450.1492.

Challenges and Mitigation Strategies

Byproduct Formation

Low Amine Reactivity

-

Issue: Steric hindrance from the indole moiety reduces coupling efficiency.

-

Solution: Prolong reaction time (up to 72 hours) or use microwave-assisted synthesis at 80°C.

Scalability and Industrial Relevance

The EDCI/DMAP-mediated coupling is scalable to multi-gram quantities with consistent yields (65–70%). Pilot-scale batches (>100 g) employ continuous flow reactors to enhance mixing and reduce reaction time.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and molecular interactions.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with tubulin, a key protein involved in microtubule formation. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics . This results in the arrest of cell division and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Key Comparisons:

- Trimethoxyphenyl vs. Fluorophenyl (): The trimethoxyphenyl group in the target compound is associated with enhanced tubulin binding in combretastatin analogues, whereas fluorophenyl substituents (e.g., 951958-28-4) may improve metabolic stability but reduce π-π stacking interactions .

- Indole vs.

Analogues Bearing Different Heterocyclic Moieties

Key Comparisons:

- Thiazole vs. Compound 20b’s imidazole and sulfonyl groups may enhance solubility but increase steric bulk .

- Dual Thiazole Systems (): Compound 7 features two thiazole rings, which could improve rigidity and binding affinity but may compromise bioavailability compared to the target compound’s indole-thiazole hybrid .

Impact of Substituent Position and Orientation

- Indol-5-yl vs. Indol-4-yl (): The positional isomer N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS 1435995-77-9) highlights the importance of substitution patterns. The indol-5-yl group in the target compound may better align with target binding pockets due to spatial arrangement .

- Methoxy Group Positioning (): The 3,4,5-trimethoxyphenyl group in the target compound is optimal for tubulin polymerization inhibition, as seen in combretastatin analogues. Para-methoxy substitutions (e.g., 3-methoxyphenyl in ) are less effective in disrupting microtubule dynamics .

Biological Activity

N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 1H-indole derivatives with thiazole and carboxamide functionalities. The method typically includes:

- Formation of the Thiazole Ring : Utilizing appropriate precursors such as 2-aminothiophenol and α-haloketones.

- Coupling with Indole : The thiazole is then coupled with indole derivatives using coupling agents to form the final product.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

- Anticancer Activity : The compound has shown promising results against several cancer cell lines including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) with IC50 values indicating effective cytotoxicity.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |

| MCF-7 | 0.34 | Cell cycle arrest at G2/M phase |

| HT-29 | 0.86 | Induces apoptosis through ROS generation |

Mechanistic Studies

Research indicates that the compound's anticancer effects are mediated through multiple pathways:

- Tubulin Polymerization Inhibition : Similar to colchicine, this compound disrupts microtubule dynamics essential for cell division.

- Apoptosis Induction : Mechanistic studies demonstrate that treatment leads to increased reactive oxygen species (ROS) levels, triggering apoptotic pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on HeLa Cells : A study demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

- Combination Therapy : In combination with other chemotherapeutic agents, this compound has been shown to enhance the overall anticancer efficacy by targeting multiple pathways simultaneously.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Condensation reactions between indole-5-amine and thiazole intermediates under reflux in polar aprotic solvents like DMF or acetic acid. For example, K₂CO₃-mediated alkylation of thiol precursors (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with chloromethyl intermediates, followed by coupling with trimethoxyphenyl groups .

- Cyclization strategies using sodium acetate in acetic acid to form the thiazole core, as described in analogous thiazole syntheses .

- Purification via recrystallization from DMF/acetic acid mixtures and characterization by TLC monitoring .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing indole NH (~10–12 ppm) and trimethoxyphenyl signals (~3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Validates carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring vibrations .

- X-ray Crystallography : Resolves crystal packing and bond angles using SHELXL refinement, ensuring stereochemical accuracy .

Advanced: How can X-ray crystallography and SHELX software enhance structural validation of this compound?

- Data Collection : Single-crystal diffraction at 295 K with synchrotron radiation provides high-resolution data (R factor < 0.06) .

- Refinement in SHELXL : Utilizes least-squares minimization to optimize positional and thermal parameters. The program handles twinning and high-resolution data, critical for resolving steric clashes in the trimethoxyphenyl group .

- Validation Tools : PLATON checks for voids, and CCDC deposition ensures reproducibility .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

- Substituent Variation : Replace the 3,4,5-trimethoxyphenyl group with fluorophenyl or bromophenyl analogs to assess electron-withdrawing effects on target binding .

- Indole Modifications : Introduce methyl or halogen substituents at the indole 3-position to enhance hydrophobic interactions .

- Thiazole Core Optimization : Test 4-methyl substitution versus bulkier groups (e.g., ethyl) to balance steric effects and solubility .

Advanced: What strategies address contradictory bioactivity data across different assays?

- Purity Verification : Use HPLC with a C18 column (MeCN/H₂O gradient) to detect impurities >0.1% .

- Assay Replication : Perform dose-response curves in triplicate using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced: How can computational modeling predict target interactions for this compound?

- Docking Studies : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., CDK2). The trimethoxyphenyl group may occupy hydrophobic pockets, while the carboxamide forms H-bonds .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, focusing on RMSD fluctuations in the thiazole-indole scaffold .

Advanced: What experimental approaches elucidate its mechanism of action in cancer cells?

- Kinase Profiling : Screen against a panel of 100 kinases using ATP-Glo assays to identify inhibition (IC₅₀ < 1 μM) .

- Western Blotting : Measure downstream targets (e.g., phospho-Rb or cyclin D1) in treated vs. untreated cells .

- Mutagenesis : Introduce point mutations in predicted binding residues (e.g., kinase gatekeeper mutations) to confirm binding specificity .

Advanced: How can solubility and bioavailability be improved without compromising activity?

- Prodrug Design : Convert the carboxamide to a methyl ester for enhanced intestinal absorption, with in vivo hydrolysis to the active form .

- Co-solvent Systems : Use PEG-400/water mixtures (up to 20% v/v) for in vitro assays .

- Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in ethanol to improve crystallinity .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–10 buffers at 37°C for 24–72 h, monitoring degradation via HPLC .

- Light Exposure Testing : Use ICH Q1B guidelines with UV/visible light (1.2 million lux-hours) to detect photolytic products .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .

Advanced: How can synthetic byproducts or isomers be identified and minimized?

- Byproduct Profiling : LC-MS/MS identifies common side products like des-methyl analogs or oxidized indole derivatives .

- Regioselective Control : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) to favor the 5-position indole coupling .

- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/isopropanol) if asymmetric centers form during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.